molecular formula C23H28N4O3S2 B2977370 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 476631-62-6

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2977370
CAS No.: 476631-62-6
M. Wt: 472.62
InChI Key: PNKXVQNPKARDNR-UHFFFAOYSA-N
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Description

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a thiazole ring and a pyridine moiety, along with a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated thiazole.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be added through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with diisobutylamine.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide, thiazole, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the thiazole and pyridine rings can engage in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diisopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but with diisopropyl groups instead of diisobutyl groups.

    4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but with dimethyl groups instead of diisobutyl groups.

    4-(N,N-diethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but with diethyl groups instead of diisobutyl groups.

Uniqueness

The uniqueness of 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The diisobutyl groups may provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)20-7-5-19(6-8-20)22(28)26-23-25-21(15-31-23)18-9-11-24-12-10-18/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKXVQNPKARDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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